molecular formula C3H6Cl2O B565287 1,3-Dichloro-2-propanol-d5 CAS No. 1173020-20-6

1,3-Dichloro-2-propanol-d5

Cat. No. B565287
CAS RN: 1173020-20-6
M. Wt: 134.011
InChI Key: DEWLEGDTCGBNGU-UXXIZXEISA-N
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Description

1,3-Dichloro-2-propanol-d5, also known as 1,3-Dichloro-1,1,2,3,3-pentadeuteriopropan-2-ol, is a synthetic intermediate . It is an intermediate in the production of epichlorohydrin and can also be a food processing contaminant .


Molecular Structure Analysis

The molecular formula of 1,3-Dichloro-2-propanol-d5 is C3H6Cl2O . Its molecular weight is 134.02 . The InChI string is 1S/C3H6Cl2O/c4-1-3(6)2-5/h3,6H,1-2H2/i1D2,2D2,3D .


Chemical Reactions Analysis

A complete mechanism and kinetics investigation of the related reaction network of 1,3-dichloro-2-propanol with alkali to prepare epichlorohydrin has been constructed . The complex reaction network was simplified into a three-step consecutive reaction .


Physical And Chemical Properties Analysis

1,3-Dichloro-2-propanol-d5 has a boiling point of 174.3 °C and a melting point of -4 °C . Its density is 1.417 g/mL at 25 °C .

Mechanism of Action

Target of Action

The primary target of 1,3-Dichloro-2-propanol-d5 (DCPD-d5) is the nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .

Mode of Action

DCPD-d5 interacts with its target, Nrf2, by inhibiting its translocation into the nucleus . This inhibition suppresses the expression of Nrf2’s downstream target proteins, including GPX4, ferritin heavy chain (FTH), ferroportin (FPN), cystine/glutamate transporter xCT (SLC7A11), and heme oxygenase 1 (HO-1) . The deuteration of the DCPD molecule introduces distinct reactivity and metabolic profiles compared to the parent compound .

Biochemical Pathways

The inhibition of Nrf2 translocation affects the antioxidant response element (ARE) pathway . The ARE pathway plays a crucial role in the cellular defense mechanism against oxidative stress. The suppression of Nrf2’s downstream target proteins disrupts this pathway, leading to an increase in oxidative stress and the induction of ferroptosis , a form of regulated cell death .

Pharmacokinetics

It is known that the deuteration of the dcpd molecule can affect itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties . Deuteration can introduce distinct reactivity and metabolic profiles compared to the parent compound, potentially affecting the bioavailability of DCPD-d5 .

Result of Action

The primary result of DCPD-d5 action is the induction of ferroptosis . This is a form of regulated cell death that is closely associated with the accumulation of lipid peroxides, Fe2+, and reactive oxygen species (ROS) . The induction of ferroptosis can lead to various molecular and cellular effects, including changes in cell morphology, loss of cell viability, and alterations in cellular biochemical processes .

Safety and Hazards

1,3-Dichloro-2-propanol-d5 is a combustible liquid. It is toxic if swallowed and harmful in contact with skin . It may cause cancer .

properties

IUPAC Name

1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl2O/c4-1-3(6)2-5/h3,6H,1-2H2/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWLEGDTCGBNGU-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724506
Record name 1,3-Dichloro(~2~H_5_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-propanol-d5

CAS RN

1173020-20-6
Record name 1,3-Dichloro(~2~H_5_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173020-20-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: Why is 1,3-Dichloro-2-propanol-d5 used as an internal standard for quantifying chloropropanols in food?

A1: 1,3-Dichloro-2-propanol-d5 is a deuterated analog of 1,3-dichloro-2-propanol, a common chloropropanol found in food. Using a deuterated analog as an internal standard offers several advantages:

  • Similar chemical behavior: Deuterated compounds often exhibit very similar chemical behavior to their non-deuterated counterparts. This means 1,3-Dichloro-2-propanol-d5 will behave similarly to 1,3-dichloro-2-propanol during sample preparation and analysis. [, ]
  • Distinct mass spectrometry signal: The presence of five deuterium atoms in 1,3-Dichloro-2-propanol-d5 results in a different mass-to-charge ratio compared to 1,3-dichloro-2-propanol. This allows for clear differentiation and quantification of both compounds using mass spectrometry. [, ]
  • Improved accuracy: By accounting for potential analyte loss during sample preparation and analysis, using an internal standard like 1,3-Dichloro-2-propanol-d5 improves the accuracy and reliability of the quantification of chloropropanols in food samples. [, ]

Q2: Can 1,3-Dichloro-2-propanol-d5 be used to quantify other chloropropanols besides 1,3-dichloro-2-propanol?

A: Research suggests that while 1,3-Dichloro-2-propanol-d5 is highly effective for quantifying 1,3-dichloro-2-propanol, it may not be suitable for accurate quantification of all chloropropanols. For instance, one study found that using 1,3-Dichloro-2-propanol-d5 to calibrate for 2-chloropropane-1,3-diol (2-MCPD) resulted in significantly underestimated concentrations compared to using a dedicated deuterated analog for 2-MCPD. [] Therefore, while 1,3-Dichloro-2-propanol-d5 is a valuable internal standard, careful consideration of the target analytes and selection of appropriate internal standards is crucial for accurate quantification.

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